molecular formula C15H10ClN3O3 B2485358 [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate CAS No. 1210320-50-5

[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2485358
CAS No.: 1210320-50-5
M. Wt: 315.71
InChI Key: QJFVVKDCHUUBBA-UHFFFAOYSA-N
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Description

[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C15H10ClN3O3 and its molecular weight is 315.71. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

The structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles has been studied for their potential as apoptosis inducers and anticancer agents. One derivative, identified as a novel apoptosis inducer, demonstrated activity against breast and colorectal cancer cell lines. This compound induced cell cycle arrest followed by apoptosis, with its molecular target identified as TIP47, an IGF II receptor binding protein, highlighting its potential in cancer therapy (Zhang et al., 2005).

Insecticidal Activity

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have shown promising insecticidal activities against the diamondback moth. The study investigated the synthesis and structure-activity relationship of these compounds, with some exhibiting significant effectiveness, suggesting their potential as novel insecticides (Qi et al., 2014).

Coordination Chemistry

Research into the coordination chemistry of oxadiazole-bridged ligands with copper salts has resulted in the synthesis of new symmetric double-armed oxadiazole-bridged ligands. These studies provide insights into the formation of molecular complexes and supramolecules, contributing to our understanding of coordination compounds' structural and functional diversity (Wu et al., 2013).

Antioxidant Activity

Derivatives of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antioxidant activity. Compounds with specific substituents showed significant radical scavenging activity, indicating their potential as antioxidants (Kotaiah et al., 2012).

Safety and Hazards

Safety information for these compounds can also vary. For example, one related compound, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, is classified as a Combustible Solid .

Future Directions

The future directions for research on these compounds could include further exploration of their potential as anti-infective agents, as well as investigation of other potential applications .

Mechanism of Action

Properties

IUPAC Name

[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-18-14(19-22-9)10-3-2-4-12(7-10)21-15(20)11-5-6-13(16)17-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFVVKDCHUUBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)OC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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